molecular formula C10H13NO3 B11715874 [(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid

[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid

Cat. No.: B11715874
M. Wt: 195.21 g/mol
InChI Key: MTXHAAUHPXVFAW-UHFFFAOYSA-N
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Description

[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with ethyl and methyl groups, and an acetic acid moiety attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid typically involves the reaction of 2-ethyl-6-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of chloroacetic acid displaces the chlorine atom, forming the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-3-yl)acetic acid: Similar structure but lacks the ethyl group.

    [(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid: Contains chlorine atoms instead of ethyl and methyl groups.

Uniqueness

[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the acetic acid moiety, provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2-ethyl-6-methylpyridin-3-yl)oxyacetic acid

InChI

InChI=1S/C10H13NO3/c1-3-8-9(14-6-10(12)13)5-4-7(2)11-8/h4-5H,3,6H2,1-2H3,(H,12,13)

InChI Key

MTXHAAUHPXVFAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC(=O)O

Origin of Product

United States

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